molecular formula C10H15NO B1587534 3-(4-Methoxyphenyl)propan-1-amine CAS No. 36397-23-6

3-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B1587534
CAS No.: 36397-23-6
M. Wt: 165.23 g/mol
InChI Key: NUZDQSUVPDNSSJ-UHFFFAOYSA-N
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Description

Definition and Structural Features of 3-(4-Methoxyphenyl)propan-1-amine

This compound is an organic compound with the chemical formula C10H15NO. nih.gov It is classified as a primary amine, which means that one of the three hydrogen atoms in ammonia (B1221849) has been replaced by an organic substituent. wikipedia.orglumenlearning.com The structure of this compound is characterized by a central propane (B168953) chain, with a 4-methoxyphenyl (B3050149) group attached to one end and an amine group at the other.

The 4-methoxyphenyl group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3). This aromatic component significantly influences the molecule's properties. The propane backbone is a three-carbon alkyl chain that provides flexibility to the structure. Finally, the amine group (-NH2) is a basic functional group containing a nitrogen atom with a lone pair of electrons, making the compound a base. wikipedia.orglumenlearning.com

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS Number 36397-23-6
Appearance Liquid
Purity 95%
Storage Keep in dark place, inert atmosphere, room temperature

The data in this table is sourced from multiple references. nih.govbldpharm.comsigmaaldrich.com

Significance as a Fundamental Chemical Entity in Organic and Medicinal Chemistry

This compound serves as a crucial building block in both organic and medicinal chemistry due to its versatile structure. The presence of the reactive amine group and the modifiable aromatic ring allows it to be a precursor in the synthesis of more complex molecules.

In the field of organic synthesis, this compound is utilized as a starting material or intermediate in a variety of chemical reactions. For instance, the amine group can undergo reactions such as acylation, alkylation, and arylation to introduce new functional groups and build larger molecular frameworks. The aromatic ring can also be subjected to electrophilic substitution reactions, further expanding its synthetic utility.

From a medicinal chemistry perspective, the 4-methoxyphenylpropanamine scaffold is found in various biologically active compounds. The amine group can participate in hydrogen bonding and salt formation, which are critical for the interaction of drugs with their biological targets. lumenlearning.combyjus.com The methoxyphenyl moiety can also contribute to the binding affinity and pharmacokinetic properties of a molecule. Research has shown that related structures, such as chalcones containing a methoxyphenyl group, exhibit a range of biological activities. mdpi.commdpi.com The structural motif of an aromatic ring separated from a basic nitrogen atom by a flexible chain is a common feature in many pharmacologically active agents. This makes this compound a valuable starting point for the discovery and development of new therapeutic agents. byjus.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZDQSUVPDNSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388693
Record name 3-(4-methoxyphenyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36397-23-6
Record name 3-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)propan-1-amine
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Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl Propan 1 Amine

Primary Synthetic Routes for 3-(4-Methoxyphenyl)propan-1-amine

The synthesis of this compound can be achieved through several efficient pathways, primarily involving the reduction of nitrogen-containing functional groups or the assembly from simpler aromatic precursors.

Catalytic Hydrogenation and Reductive Amination Approaches

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. youtube.commasterorganicchemistry.com This process typically involves two main steps: the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orglibretexts.org For the synthesis of a primary amine like this compound, this would involve reacting 3-(4-methoxyphenyl)propanal (B1589263) with ammonia (B1221849), followed by reduction.

A common and effective approach is the catalytic hydrogenation of nitriles. The nitrile precursor, 3-(4-methoxyphenyl)propanenitrile, can be reduced to the target primary amine using various reducing agents. This reduction is often accomplished with molecular hydrogen (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Another powerful technique is "one-pot" reductive amination, where the carbonyl compound, amine, and a selective reducing agent are combined in a single reaction vessel. youtube.com Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the iminium ion intermediate formed in situ. masterorganicchemistry.comlibretexts.org

Table 1: Common Reducing Agents in Reductive Amination and Nitrile Hydrogenation

Precursor Type Reducing Agent Key Features
Aldehyde/Ketone (with NH₃) H₂/Ni, Pd/C Catalytic, uses hydrogen gas, high pressure may be needed.
Aldehyde/Ketone (with NH₃) NaBH₃CN Mild, selective for iminium ions, tolerates carbonyls. masterorganicchemistry.com
Aldehyde/Ketone (with NH₃) NaBH(OAc)₃ Less toxic alternative to NaBH₃CN, widely used. masterorganicchemistry.com
Nitrile LiAlH₄ Powerful, non-catalytic, requires anhydrous conditions.

Multi-Step Synthesis from Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available chemical precursors.

One such precursor is anethole (B165797), a naturally occurring compound. nih.govidealpublication.in A potential synthetic route involves the oxidation of anethole to yield anisaldehyde. idealpublication.in This aldehyde can then undergo chain extension, for instance, through a Knoevenagel condensation with malononitrile (B47326) followed by reduction of the nitrile groups and the carbon-carbon double bond to yield the target propan-1-amine.

Another practical route begins with 4-methoxyphenol. This starting material can react with a three-carbon electrophile, such as 3-chloropropan-1-amine, via a nucleophilic substitution reaction under basic conditions to form the desired product. This method builds the molecule by directly connecting the substituted phenyl ring to the aminopropyl chain.

Derivatization and Functionalization Strategies of this compound

The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

N-Substitution Reactions to Form Secondary and Tertiary Amines

The primary amine can be converted into secondary and tertiary amines through N-substitution reactions. Direct alkylation with alkyl halides is a common method; however, it can sometimes lead to mixtures of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt. libretexts.org

To achieve more controlled mono-alkylation, indirect methods are often preferred. One such strategy is reductive amination, where this compound is reacted with an aldehyde or ketone to form a secondary amine after reduction. organic-chemistry.org Repeating this process with another carbonyl compound can yield a tertiary amine.

A more elaborate method for synthesizing secondary amines involves a protection-alkylation-deprotection sequence. For example, the primary amine can be reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated under basic conditions, and the protecting group is subsequently removed using a nucleophile like thiophenol to yield the pure secondary amine. orgsyn.org More modern approaches, such as the extrusive alkylation of carbamates, offer step-economical pathways to tertiary amines. nih.gov

Table 2: Examples of N-Substitution Reactions

Reagent Reaction Type Product Type
Methyl Iodide Direct Alkylation Secondary/Tertiary Amine Mixture
Benzaldehyde, then NaBH₄ Reductive Amination Secondary Amine (N-benzyl)
1. 2-Nitrobenzenesulfonyl chloride2. 3-Phenylpropyl bromide/K₂CO₃3. Thiophenol/KOH Fukuyama Amination Secondary Amine (N-(3-phenylpropyl)) orgsyn.org

Formation of Amide Derivatives

Amide bonds are among the most common and stable functional groups in medicinal chemistry. nih.gov this compound readily forms amides by reacting with carboxylic acids or their activated derivatives.

The most direct method is the acylation with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine. researchgate.net This reaction is typically fast and high-yielding. Alternatively, acid anhydrides can be used as the acylating agent.

For direct coupling with carboxylic acids, a coupling reagent is required to activate the carboxylic acid. A wide variety of such reagents exist, including carbodiimides like EDC, phosphonium (B103445) salts like BOP, and uronium salts like HBTU. organic-chemistry.org Boron-based reagents such as B(OCH₂CF₃)₃ have also been developed for efficient amidation that often allows for simple, non-chromatographic purification. nih.gov These methods are particularly valuable for sensitive substrates as they often proceed under mild conditions with minimal side reactions. core.ac.uk

Table 3: Examples of Amide Formation Reactions

Acylating Agent/Method Reagent Class Resulting Amide
Benzoyl Chloride Acyl Halide N-(3-(4-methoxyphenyl)propyl)benzamide researchgate.net
Acetic Anhydride Acid Anhydride N-(3-(4-methoxyphenyl)propyl)acetamide
Benzoic Acid + EDC/HOBt Carboxylic Acid + Coupling Reagent N-(3-(4-methoxyphenyl)propyl)benzamide

Stereoselective Synthesis and Chiral Resolution of Related Compounds

While this compound itself is achiral, the synthesis and resolution of structurally related chiral amines are of significant interest in medicinal and materials chemistry. Methodologies developed for these related compounds highlight advanced strategies for controlling stereochemistry.

Stereoselective synthesis aims to create a specific stereoisomer directly. One powerful approach involves the use of a chiral auxiliary. For instance, in the synthesis of the related compound (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, p-methoxyphenylacetone is first reacted with the chiral auxiliary (R)-α-methylphenethylamine to form a chiral imine. Subsequent hydrogenation preferentially forms one diastereomer of the secondary amine, from which the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. google.com Modern methods, including photoredox catalysis, have also been developed for the stereoselective synthesis of complex amino acid derivatives. nih.gov

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org A classic and widely used method is the formation of diastereomeric salts. The racemic amine is reacted with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. wikipedia.orggoogle.com This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. This technique has been successfully applied to resolve racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine using derivatives of tartaric acid. google.com Enzymatic resolution offers a biochemical alternative, where an enzyme selectively reacts with only one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. researchgate.net

Chiral Resolution Techniques

The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, is a critical process in the production of optically active compounds. wikipedia.org For chiral amines like this compound, the most prevalent method is the formation of diastereomeric salts. wikipedia.org

This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a resolving agent. wikipedia.org The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system. wikipedia.orgulisboa.pt This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt.

Commonly employed resolving agents for racemic bases include chiral carboxylic acids. Tartaric acid and its derivatives, such as O,O'-dibenzoyl tartaric acid (DBTA) and O,O'-di-p-toluoyl tartaric acid (DPTTA), are frequently used for this purpose. mdpi.comgoogle.com Other effective agents include camphorsulfonic acid and mandelic acid. wikipedia.orgmdpi.com The success of a resolution depends heavily on the choice of resolving agent and the crystallization solvent, which are often determined through empirical screening. wikipedia.org

A pertinent example, demonstrating the efficacy of tartaric acid derivatives, is the chiral resolution of the structurally related racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, a key intermediate in the synthesis of Apremilast. nih.gov In this process, derivatives of tartaric acid, particularly (R,R)-4-chlorotartranilic acid, were used as resolving agents. nih.gov This method successfully isolated the (S)-enantiomer as a diastereomeric salt in high yield and with an exceptional enantiomeric purity of over 99%. nih.gov The selection of the resolving agent and solvent system is crucial for achieving such high levels of separation. ulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines This table is generated based on data from the text.

Resolving Agent Type of Agent Typical Application Reference
(+)-Tartaric Acid Chiral Acid Resolution of racemic bases like 1-phenyl-2-propanamine. google.com
(R,R)-Dibenzoyl-tartaric acid (DBTA) Chiral Acid Derivative Resolution of chiral bases; used for an intermediate of flavopyridol. mdpi.com mdpi.com
(S)-Mandelic Acid Chiral Acid Resolution of 3-methylamino-1-(2-thienyl)propan-1-ol. mdpi.com mdpi.com
(1R)-3-Bromocamphor-8-sulfonic acid Chiral Acid Resolution of tetrahydroquinoline intermediates. mdpi.com mdpi.com
(R,R)-4-Chlorotartranilic acid Chiral Acid Derivative Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine. nih.gov nih.gov

Enzymatic and Biocatalytic Pathways for Chiral Amine Production

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of enantiomerically pure amines, offering high selectivity under mild reaction conditions. nih.gov Enzymes, being inherently chiral, can effectively distinguish between enantiomers or create a specific enantiomer from a prochiral substrate. nih.gov

One established biocatalytic method is kinetic resolution, which often employs hydrolase enzymes like lipases. This process involves the selective enzymatic transformation of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

More advanced and efficient methods focus on asymmetric synthesis, which can theoretically achieve a 100% yield of the target enantiomer. Two key enzyme classes for this purpose are ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs). nih.gov

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a prochiral ketone acceptor. Depending on whether an (R)- or (S)-selective transaminase is used, the corresponding chiral amine can be produced with high enantiomeric excess. mdpi.comnih.gov This technology has been successfully applied on an industrial scale. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs perform the reductive amination of a prochiral ketone using ammonia and a reducing cofactor (typically NADH or NADPH). Protein engineering has expanded the substrate scope of these enzymes, although some wild-type AmDHs have shown effectiveness in synthesizing short-chain chiral amines. For instance, native AmDHs have been used to synthesize (S)-1-methoxypropan-2-amine with an enantiomeric excess of 98.1%. The reaction involves converting a ketone precursor into the desired chiral amine with high stereoselectivity.

For the production of chiral this compound, a biocatalytic approach would likely involve the asymmetric reductive amination of the corresponding prochiral ketone, 1-(4-methoxyphenyl)propan-3-one, using either a suitable ω-transaminase or an amine dehydrogenase.

Table 2: Enzymatic Pathways for Chiral Amine Production This table is generated based on data from the text.

Pathway Enzyme Class Reaction Type Substrate Type Product Reference
Kinetic Resolution Hydrolases (e.g., Lipases) Selective acylation/hydrolysis Racemic Amine Enantiopure Amine nih.gov
Asymmetric Synthesis ω-Transaminases (ω-TAs) Asymmetric Amination Prochiral Ketone Chiral Amine mdpi.comnih.gov
Asymmetric Synthesis Amine Dehydrogenases (AmDHs) Asymmetric Reductive Amination Prochiral Ketone Chiral Amine

Advanced Analytical and Spectroscopic Characterization of 3 4 Methoxyphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-(4-Methoxyphenyl)propan-1-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values correspond to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons of the methoxy (B1213986) group (-OCH₃) resonate as a sharp singlet, while the protons of the propyl chain exhibit characteristic multiplets corresponding to their positions relative to the amine and the aromatic ring. The amine (-NH₂) protons often appear as a broad singlet. libretexts.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the methoxy carbon, the three carbons of the propyl chain, and the carbons of the aromatic ring, including the quaternary carbon attached to the methoxy group. ucl.ac.ukwisc.edu

¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.11Doublet2HAr-H (ortho to -CH₂CH₂CH₂NH₂)
~6.83Doublet2HAr-H (ortho to -OCH₃)
~3.78Singlet3H-OCH₃
~2.70Triplet2H-CH₂-NH₂
~2.58Triplet2HAr-CH₂-
~1.75Multiplet2H-CH₂-CH₂-CH₂-
~1.40 (variable)Broad Singlet2H-NH₂

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C (C-OCH₃)
~133.0Ar-C (C-CH₂CH₂CH₂NH₂)
~129.5Ar-CH (ortho to -CH₂CH₂CH₂NH₂)
~113.8Ar-CH (ortho to -OCH₃)
~55.2-OCH₃
~42.0-CH₂-NH₂
~34.0Ar-CH₂-
~31.5-CH₂-CH₂-CH₂-

Note: Chemical shifts are approximate and can vary based on the solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The compound has a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation. The most prominent fragmentation pathway for primary amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. docbrown.info For this compound, a major fragmentation involves the cleavage of the bond between the benzyl (B1604629) group and the propyl chain, leading to a characteristic methoxybenzyl cation.

Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)IonFragment Lost
165[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
135[CH₃OC₆H₄CH₂]⁺-CH₂CH₂NH₂
121[C₇H₅O]⁺-CH₃ from methoxybenzyl cation
58[C₂H₆N]⁺-C₈H₉O
30[CH₄N]⁺-CH₂=NH₂⁺

Note: Fragmentation patterns can be complex, and the relative intensities of peaks may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions include the N-H stretching of the primary amine, C-H stretches for both aromatic and aliphatic parts, the C-O stretch of the aryl ether, and C=C stretching of the aromatic ring. libretexts.org

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H
1610 & 1510C=C StretchAromatic Ring
1250-1200C-O Stretch (asymmetric)Aryl Ether (-O-CH₃)
1040-1020C-O Stretch (symmetric)Aryl Ether (-O-CH₃)
830C-H Bend (out-of-plane)1,4-Disubstituted Benzene

Note: The exact positions of IR peaks can be influenced by the sample state (e.g., liquid film, solid pellet).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. rsc.orgbldpharm.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing the purity of this compound. sielc.com A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid for better peak shape and mass spectrometry compatibility. sielc.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. mdpi.com The compound's purity can be determined by the area percentage of its peak in the chromatogram. For complex mixtures or to improve peak shape, the amine may be derivatized before analysis. researchgate.net

Flash Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is an effective technique. A solvent system of varying polarity, such as a hexane/ethyl acetate (B1210297) gradient, can be used to separate the desired product from starting materials and byproducts. protocols.io

Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Propan 1 Amine Scaffolds and Derivatives

Influence of N-Alkyl and N-Aryl Substitutions on Biological Activity

The substitution at the primary amine of 3-(4-methoxyphenyl)propan-1-amine is a critical determinant of its biological activity. Modifications at this nitrogen atom can significantly alter the compound's potency and selectivity for various biological targets.

Research on related N-substituted xanthine (B1682287) derivatives has shown a correlation between the length of the N-alkyl chain and the inhibitory activity on phosphodiesterase (PDE). researchgate.net For instance, an increase in the alkyl chain length from ethyl to butyl at the N3-position of the xanthine core led to a more potent inhibition of PDE. researchgate.net While this study was not conducted on the this compound scaffold directly, it suggests that N-alkylation is a key factor in modulating the biological effects of related nitrogen-containing compounds.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the nature of the substituent on the aryl ring attached to the nitrogen influenced the potency. For example, replacing a hydrogen with electron-withdrawing groups like chloro, trifluoromethyl, and cyano at various positions on the phenyl ring resulted in varied, and in some cases improved, potency.

Furthermore, studies on N-aryl substituted coumarins have demonstrated that the nature and position of substituents on the aryl ring can impact their antileishmanial and antiviral activities. nih.gov For example, compound 2e in one study, a coumarin (B35378) derivative with a specific N-aryl substitution pattern, showed good activity against both sensitive and resistant strains of Herpes Simplex Virus-1 (HSV-1). nih.gov

The table below summarizes the influence of various N-substitutions on the biological activity of different, but structurally related, scaffolds.

ScaffoldN-SubstitutionObserved Effect on Biological Activity
XanthineAlkyl chain length (ethyl to butyl)Increased PDE inhibition researchgate.net
2-Aryloxy-N-(pyrimidin-5-yl)acetamideElectron-withdrawing groups on aryl ringVaried and sometimes improved potency as SLACK channel inhibitors
CoumarinSubstituted aryl groupsModulated antileishmanial and antiviral (HSV-1) activity nih.gov

Impact of Substituents on the Aromatic Ring

The 4-methoxy group on the phenyl ring of this compound is a key feature that can significantly influence its binding to biological targets. Altering or adding substituents to this aromatic ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its activity.

In studies of phenylalkylamines as L-type calcium channel blockers, the presence and position of methoxy (B1213986) groups on the aromatic rings were found to be crucial for potent activity. mdpi.com These methoxy groups often participate in hydrogen bonding with amino acid residues in the receptor binding pocket. mdpi.com For instance, in a model of devapamil (B1218581) binding, the para-methoxy group on one of the aromatic rings is predicted to form a hydrogen bond with an engineered tyrosine residue in the channel. mdpi.com

The synthesis and evaluation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound sharing the 4-methoxyphenyl (B3050149) moiety, revealed its potential as a bioactive compound with applications in developing fungicides and bactericides. nih.gov The presence of multiple methoxy groups across the two aryl rings likely contributes to its biological profile.

In a broader context, the substitution pattern on the aromatic ring of various therapeutic agents is a well-established determinant of their activity. For example, in the development of GPR41 modulators from a tetrahydroquinolone scaffold, modification of the aryl group was found to switch the compound's activity from antagonistic to agonistic. mdpi.com Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene resulted in agonistic activity. mdpi.com

The following table illustrates the impact of aromatic ring substituents on the activity of related compound classes.

Compound ClassAromatic Ring SubstituentObserved Effect on Biological Activity
Phenylalkylamines (L-type calcium channel blockers)Methoxy groupsCrucial for potent activity, involved in H-bonding mdpi.com
1,3-Diarylpropan-1-ones3,4-Dimethoxy and 4-methoxyPotential for fungicidal and bactericidal activity nih.gov
Tetrahydroquinolone derivatives (GPR41 modulators)Di- or trifluorobenzene (vs. 2-(trifluoromethoxy)benzene)Switched activity from antagonistic to agonistic mdpi.com

Modifications of the Alkyl Chain

The three-carbon alkyl chain connecting the 4-methoxyphenyl ring and the amine group provides a flexible linker that is also a target for structural modification to influence biological activity. Changes in the length, rigidity, and substitution of this chain can alter the spatial relationship between the aromatic ring and the nitrogen, thereby affecting how the molecule interacts with its biological target.

Studies on N3-alkyl-xanthine derivatives have demonstrated that the length of the alkyl chain is a critical factor for their relaxant effects and inhibitory activities on cAMP phosphodiesterase (PDE). researchgate.net A clear correlation was observed between the alkyl chain length and the Ki value for PDE inhibition, with butylxanthine being a potent inhibitor. researchgate.net This suggests that an optimal chain length is necessary for effective interaction with the active site of the enzyme.

In a series of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine derivatives, the three-carbon propyl linker was a key component of the synthesized ligands targeting the 5-HT1A receptor. nih.gov The choice of this specific linker length was integral to achieving significant binding affinity. nih.gov

While direct SAR studies on the alkyl chain modifications of this compound are limited in the reviewed literature, the data from related structures underscore the importance of the linker's characteristics.

Compound SeriesAlkyl Chain ModificationObserved Effect on Biological Activity
N3-Alkyl-XanthinesVariation in alkyl chain length (e.g., propyl, butyl)Significant impact on relaxant effects and PDE inhibition researchgate.net
Arylpiperazine derivativesFixed three-carbon (propyl) linkerContributed to high affinity for the 5-HT1A receptor nih.gov

Comparative SAR with Structurally Related Phenylpropanamines

The structure-activity relationships of this compound can be further understood by comparing it with other structurally related phenylpropanamines, such as amphetamine and phenethylamine (B48288). These compounds share a common phenylpropylamine backbone but differ in their substitution patterns, leading to distinct pharmacological profiles.

A comparative study on the effects of amphetamine, phenethylamine, and related drugs on dopamine (B1211576) efflux and uptake revealed that their potency is highly correlated with their interaction with the dopamine transporter. The order of potency for inhibiting dopamine uptake and inducing its efflux was generally found to be amphetamine > dopamine = tyramine (B21549) = phenethylamine > octopamine. This indicates that even subtle structural differences, such as the presence and position of hydroxyl groups on the phenyl ring or alkyl groups on the side chain, can have a profound impact on their activity at the dopamine transporter.

The 4-methoxy group in this compound distinguishes it from unsubstituted phenethylamine and amphetamine (which has a methyl group on the alpha-carbon of the alkyl chain). This methoxy group can significantly alter the compound's lipophilicity and its ability to form hydrogen bonds, likely leading to different interactions with biological targets compared to its non-methoxylated counterparts. The electronic and steric properties of the methoxy group can influence receptor binding and metabolic stability.

While a direct comparative SAR study including this compound was not found in the reviewed literature, the principles derived from the study of other phenylpropanamines suggest that the 4-methoxy substituent would play a crucial role in defining its specific biological activity profile, potentially shifting its selectivity towards different receptors or transporters compared to amphetamine or phenethylamine.

Investigation of Biological Activities and Molecular Mechanisms of 3 4 Methoxyphenyl Propan 1 Amine Derivatives

Neuropharmacological Activities

The central nervous system (CNS) presents a complex array of targets for therapeutic intervention. Derivatives of 3-(4-Methoxyphenyl)propan-1-amine have been investigated for their ability to modulate several of these key neuropharmacological targets.

Vesicular Monoamine Transporter-2 (VMAT2) Inhibition

The vesicular monoamine transporter 2 (VMAT2) is a critical protein responsible for the packaging of monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, into synaptic vesicles for subsequent release. frontiersin.org The proper functioning of VMAT2 is essential for normal monoaminergic neurotransmission, and its dysregulation has been implicated in a variety of neurological and psychiatric disorders. nih.gov Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, a mechanism that is therapeutically exploited to manage conditions characterized by excessive monoaminergic activity. nih.gov

Research into VMAT2 inhibitors has identified several compounds that interact with this transporter. Notably, tetrabenazine (B1681281) and its derivatives, deutetrabenazine and valbenazine, are established VMAT2 inhibitors used in the treatment of hyperkinetic movement disorders. nih.gov While direct studies on this compound derivatives are limited, research on structurally related compounds provides insight into the potential for VMAT2 inhibition. For instance, analogs of lobelane (B1250731), which share a core structure that can be conceptually related to the methoxyphenylpropane backbone, have been shown to inhibit VMAT2 function. Specifically, the N-1,2-dihydroxypropyl analog, (R)-3-[2,6-cis-di(4-Methoxyphenethyl)piperidin-1-yl]propane-1,2-diol (GZ-793A), has demonstrated potent inhibition of VMAT2. nih.gov The R enantiomer of N-1,2-diol analogs bearing a 4-methoxyphenyl (B3050149) moiety exhibited a 4- to 6-fold higher inhibitory potency compared to the corresponding S enantiomer, highlighting the stereochemical sensitivity of the interaction with VMAT2. nih.gov These findings suggest that the 4-methoxyphenyl group is a favorable substituent for VMAT2 inhibition within this class of compounds. nih.gov

Selectivity Profiles Against Monoamine Transporters (Dopamine Transporter, Serotonin Transporter)

Beyond VMAT2, the plasma membrane monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are primary targets for a wide range of psychoactive drugs. nih.govnih.gov The selectivity of a compound for these transporters is a crucial determinant of its pharmacological profile and therapeutic application. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while DAT inhibitors are used for conditions like attention-deficit/hyperactivity disorder (ADHD).

While specific selectivity data for this compound derivatives against DAT and SERT are not extensively documented in the available literature, studies on related compounds offer valuable insights. The aforementioned lobelane analogs, including those with methoxyphenyl substituents, were also evaluated for their selectivity for VMAT2 over DAT and SERT. nih.gov The development of analogs with high selectivity for VMAT2 is a key objective in avoiding the side effects associated with interacting with DAT and SERT. nih.gov The research on these related structures underscores the importance of a detailed structure-activity relationship (SAR) to achieve the desired selectivity profile. The structural features that govern the affinity and selectivity for each transporter are distinct, and subtle modifications to the chemical scaffold can significantly alter the interaction with these targets. nih.gov

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. mdpi.com They are involved in a diverse range of physiological processes, including cognitive function, learning, memory, and attention. nih.gov As such, nAChRs are a significant target for the development of drugs for various neurological and psychiatric disorders.

hERG Channel Interactions and Cardiotoxicity Assessment

The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that plays a crucial role in the repolarization phase of the cardiac action potential. frontiersin.org Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). nih.gov Consequently, assessing the potential for hERG channel blockade is a mandatory step in the safety evaluation of new drug candidates.

Anticancer and Cytotoxic Properties of Derivatives

In the quest for more effective and selective cancer therapies, a wide range of chemical scaffolds have been explored. Derivatives of this compound, particularly those incorporating a propanehydrazide linkage, have been synthesized and evaluated for their anticancer and cytotoxic effects.

A study investigating a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed their potential as cytotoxic agents against human cancer cell lines. mdpi.comnih.govepa.gov The anticancer activity of these compounds was assessed using the MTT assay against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells. mdpi.com In general, the synthesized compounds exhibited greater cytotoxicity against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line. mdpi.com

The most potent compound identified against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5% at a concentration of 100 µM. mdpi.com This highlights the potential of introducing heterocyclic moieties, such as the 1,2,4-triazole (B32235) ring, to enhance the anticancer activity of the this compound scaffold.

The following table summarizes the cytotoxic activity of selected 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives against the U-87 and MDA-MB-231 cell lines.

Table 1: Cytotoxic Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

Compound Cell Line % Cell Viability (at 100 µM)
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone U-87 19.6 ± 1.5 mdpi.com
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone MDA-MB-231 >50 mdpi.com
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide U-87 ~40 mdpi.com
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide MDA-MB-231 ~55 mdpi.com
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide U-87 ~30 mdpi.com
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide MDA-MB-231 ~60 mdpi.com

Data is estimated from graphical representations in the source material.

Antimicrobial Effects of Derivatives

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Natural products and their synthetic derivatives represent a promising source of novel antimicrobial compounds. nih.gov The methoxyphenyl group is a structural motif found in various natural compounds with known antimicrobial properties. nih.gov

While specific studies on the antimicrobial effects of this compound derivatives are not extensively detailed in the provided search results, the structural similarity to other bioactive methoxyphenyl compounds suggests a potential for antimicrobial activity. For example, natural methoxyphenol compounds such as eugenol (B1671780) and capsaicin (B1668287) have demonstrated activity against a range of foodborne pathogens and spoilage bacteria. nih.gov

Furthermore, the incorporation of certain heterocyclic rings, which has been shown to enhance the anticancer activity of this compound derivatives, is also a common strategy in the design of new antimicrobial agents. For instance, naphthyridine derivatives, which are N-heterocyclic compounds, exhibit a broad spectrum of antimicrobial properties. mdpi.com The synthesis of derivatives of this compound that incorporate such pharmacologically active heterocycles could therefore be a viable strategy for developing novel antimicrobial agents. Further research is warranted to systematically evaluate the antimicrobial spectrum and potency of this class of compounds.

Antioxidant Activities of Derivatives

The antioxidant potential of various derivatives of this compound has been a subject of scientific investigation, with studies focusing on their ability to scavenge free radicals. The primary method utilized for evaluating this activity is the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging assay. mdpi.com This method provides a reliable and efficient way to screen the radical scavenging capacity of synthesized compounds. mdpi.com

Research has led to the synthesis of a novel series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives incorporating various heterocyclic and aromatic moieties, such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan (B31954), thiophene (B33073), naphthalene (B1677914), pyrrole, isoindoline-1,3-dione, and oxindole. mdpi.comnih.govktu.edu The antioxidant activities of these compounds were systematically evaluated and compared. mdpi.com

Detailed Research Findings

The evaluation of 39 different derivatives revealed significant variations in antioxidant activity, highlighting the influence of specific structural features on their radical scavenging capabilities. mdpi.com

Several derivatives demonstrated exceptionally high antioxidant activity, even surpassing that of the well-known antioxidant, ascorbic acid. mdpi.com Notably, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) was found to be 1.37 times more active than ascorbic acid. mdpi.com Similarly, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (36) exhibited an antioxidant activity 1.35 times greater than ascorbic acid. mdpi.com The presence of a naphthalene moiety proved to be beneficial, as the hydrazone with a 2-naphthalene group (37) also showed activity comparable to vitamin C. mdpi.com Furthermore, the hydrazone derivative containing a thiophene moiety (29) was 1.26 times more potent than the positive control. mdpi.com

In the series of S-substituted triazolethione derivatives, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (17) displayed the highest antioxidant activity, being 1.13 times more effective than ascorbic acid. mdpi.com The nature of the halogen substituent on the phenyl ring was found to modulate the activity. Replacing the bromine in compound 17 with chlorine (in compound 20 ) resulted in a slight reduction in activity, while a fluorine substituent (in compound 21 ) led to a nearly two-fold decrease. mdpi.com The introduction of a hydroxyl group almost completely diminished the antioxidant capacity of the derivative (23) . mdpi.com

Conversely, certain structural modifications led to a significant decrease or complete loss of activity. For instance, substituting the methyl group in hydrazone 29 with an ethyl group (in hydrazone 30 ) caused a substantial drop in DPPH scavenging activity from over 90% to 55.92%. mdpi.com The incorporation of a furan moiety (28) or an aniline (B41778) moiety (33, 34) also resulted in lower or inactive compounds. mdpi.com Acylation of compound 31 to produce acetamide (B32628) 38 led to a drastic reduction in activity. mdpi.com

These findings underscore the critical role that specific functional groups and structural motifs play in the antioxidant potential of this compound derivatives. The presence of isoindoline-dione, naphthalene, and certain substituted triazolethione moieties appears to significantly enhance radical scavenging, while other groups can be detrimental to this activity. mdpi.com

Antioxidant Activity Data

The DPPH radical scavenging activity of selected 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is presented below.

Compound NumberCompound NameDPPH Scavenging Activity (%)
171-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone>90
201-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone>90
211-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone56.14
231-(4-Hydroxyphenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone8.11
28N'-(Furan-2-ylmethylene)-3-((4-methoxyphenyl)amino)propanehydrazide49.32
293-((4-Methoxyphenyl)amino)-N'-(thiophen-2-ylmethylene)propanehydrazide>90
30N'-(1-(Thiophen-2-yl)ethylidene)-3-((4-methoxyphenyl)amino)propanehydrazide55.92
313-((4-Methoxyphenyl)amino)-N'-(pyrrolidin-2-ylidene)propanehydrazide33.18
33N'-(2-Aminobenzylidene)-3-((4-methoxyphenyl)amino)propanehydrazide7.57
34N'-(4-Aminobenzylidene)-3-((4-methoxyphenyl)amino)propanehydrazide8.65
363-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide>90
373-((4-Methoxyphenyl)amino)-N'-(naphthalen-2-ylmethylene)propanehydrazide>90
38N-Acetyl-3-((4-methoxyphenyl)amino)propanamide7.89
39N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide>90
Ascorbic Acid (Reference)66.89

Computational Chemistry and in Silico Modeling in 3 4 Methoxyphenyl Propan 1 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-(4-Methoxyphenyl)propan-1-amine, DFT calculations can elucidate the distribution of electron density, molecular geometry, and vibrational frequencies. researchgate.net Studies on analogous compounds, such as other phenethylamine (B48288) derivatives, have demonstrated the utility of DFT in predicting molecular properties. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations can reveal key structural parameters like bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape.

The methoxy (B1213986) group on the phenyl ring and the terminal amine group are key features influencing the electronic landscape of this compound. The electron-donating nature of the methoxy group affects the electron density of the aromatic ring, while the basicity of the amine group is crucial for potential interactions with biological targets. DFT allows for the visualization of the molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wustl.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, indicating this region as the primary site for electrophilic attack. Conversely, the LUMO would be distributed over other parts of the molecule. The energy gap can be calculated using DFT methods, and this value provides insight into the molecule's potential for charge transfer interactions. researchgate.netyoutube.com The HOMO and LUMO energies are also crucial inputs for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Phenethylamine Derivative

ParameterValue (eV)
HOMO Energy-5.74
LUMO Energy-0.21
HOMO-LUMO Gap5.53
Note: This table presents hypothetical data for a related phenethylamine derivative to illustrate the typical output of FMO analysis. Actual values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. nih.gov

Given its structural similarity to known monoamine oxidase (MAO) inhibitors and other psychoactive compounds, potential targets for this compound could include monoamine transporters and receptors. nih.govscilit.com For example, docking studies of similar compounds with MAO-A and MAO-B have identified key amino acid residues involved in binding. researchgate.netnih.gov These interactions often involve hydrogen bonds with the amine group and hydrophobic interactions with the phenyl ring. The methoxy group can also play a role in forming specific interactions within the binding pocket.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the target protein, followed by running a docking algorithm to generate various binding poses. These poses are then scored based on their predicted binding affinity. The results can provide valuable hypotheses about the mechanism of action of the compound and guide the design of more potent and selective analogs. nih.gov

Table 2: Example of Molecular Docking Results for a Phenethylamine Derivative with a Putative Target

ParameterValue
Target ProteinMonoamine Oxidase B (MAO-B)
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesTyr435, Gln206, Cys172
Types of InteractionsHydrogen bonds, Hydrophobic interactions, Pi-Pi stacking
Note: This table provides an illustrative example of docking results. The specific interactions of this compound would depend on the chosen biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and stability of a molecule over time. nih.gov For this compound, MD simulations can reveal its flexibility and preferred conformations in different environments, such as in an aqueous solution or when bound to a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are mathematical equations that relate physicochemical properties or structural features of molecules to their activity.

For a class of compounds like phenethylamines, QSAR studies can be performed to understand what structural features are important for a particular biological effect. nih.govbiomolther.org For example, a QSAR model might reveal that the hydrophobicity of the molecule, represented by its logP value, and the presence of specific substituents on the phenyl ring are critical for its activity at a particular receptor. researchgate.netmdpi.com These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds like this compound. This predictive capability makes QSAR a valuable tool in lead optimization and virtual screening. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of a compound's ADMET properties is crucial in the early stages of drug discovery to avoid late-stage failures due to poor pharmacokinetics or toxicity. nih.govnih.gov In silico ADMET prediction models are widely used to estimate these properties before a compound is synthesized. computabio.comsrce.hr

Various web-based tools and software packages are available to predict a wide range of ADMET properties for a given chemical structure. vls3d.comsimulations-plus.comscbdd.com For this compound, these tools can predict parameters such as:

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.

Distribution: Blood-brain barrier penetration, plasma protein binding, and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Studies on related phenethylamines have shown that metabolism can occur through hydroxylation and N-acetylation. researchgate.netnih.gov

Excretion: Likelihood of renal or biliary excretion.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

These predictions are based on large datasets of experimental data and sophisticated algorithms. While in silico predictions are not a substitute for experimental testing, they provide valuable early-stage guidance for prioritizing and designing compounds with more favorable drug-like properties.

Table 3: Illustrative In Silico ADMET Prediction for this compound

ADMET PropertyPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier (BBB) PenetrationYes
Plasma Protein BindingModerate
Metabolism
CYP2D6 SubstrateYes
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikely
Toxicity
hERG InhibitionLow risk
Ames MutagenicityNon-mutagenic
Note: This table presents hypothetical predictions based on the general characteristics of similar compounds. Actual predictions would be obtained from specific ADMET prediction software.

Applications of 3 4 Methoxyphenyl Propan 1 Amine in Pharmaceutical and Chemical Sciences

Role as a Synthetic Intermediate in Drug Discovery and Development

3-(4-Methoxyphenyl)propan-1-amine serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both an aromatic ring and a primary amine, allows for a diverse range of chemical modifications. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the molecule, while the amine group provides a key handle for reactions such as amidation, alkylation, and reductive amination.

This compound is utilized in the construction of diverse molecular scaffolds. For instance, it is a key component in the synthesis of certain 1,4-benzothiazepine derivatives, which are being investigated for their potential to stabilize the ryanodine (B192298) receptor 2 (RyR2), a target relevant to cardiac arrhythmias. The synthesis of such compounds often involves multi-step reaction sequences where the this compound unit is incorporated to form the core structure.

Furthermore, its derivatives are explored in the development of various therapeutic agents. The versatility of this compound as an intermediate is highlighted by its use in creating libraries of compounds for high-throughput screening in drug discovery campaigns. By systematically modifying the core structure, chemists can generate a multitude of analogs to probe structure-activity relationships and identify promising new drug candidates. The Petasis reaction, a multicomponent reaction, provides a pathway to synthesize complex molecules from amines, carbonyl compounds, and boronic acids, showcasing a potential synthetic route where this compound could be a valuable amine component. mdpi.com

Development as a Lead Compound for Specific Therapeutic Targets

Beyond its role as a simple building block, the structural motif of this compound has served as a lead compound for the development of molecules targeting specific biological pathways. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

Research has shown that derivatives of this compound exhibit a range of biological activities. For example, certain analogs have been investigated for their interaction with neurotransmitter systems, suggesting potential applications in neurology. The core structure can be modified to enhance binding affinity and selectivity for specific receptors or enzymes. For example, the synthesis of β-heteroarylated carbonyl compounds, which are precursors to bioactive molecules, can be achieved through methods like the aza-Michael reaction, where amine-containing fragments are added to α,β-unsaturated ketones. mdpi.com

The development process often involves creating a series of analogs where different functional groups are introduced or modified to improve potency, selectivity, and pharmacokinetic properties. The table below illustrates how modifications to the basic this compound structure can lead to compounds with different properties and potential applications.

Compound Name Modification from Parent Structure Potential Application/Significance
1-(3-Fluoro-4-methoxyphenyl)propan-1-amineAddition of a fluorine atom to the phenyl ring.Investigated for non-human research purposes. evitachem.com
This compound hydrochlorideFormation of a hydrochloride salt.A more stable, water-soluble form for handling and formulation. nih.gov

Precursor in the Synthesis of Pharmacologically Active Agents (e.g., Formoterol)

A significant application of this compound and its derivatives is in the synthesis of established pharmaceutical drugs. One of the most notable examples is its role as a precursor in the synthesis of Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).

The synthesis of Formoterol involves the coupling of two key chiral intermediates. One of these intermediates, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a derivative of this compound. google.com The synthesis of this crucial intermediate often starts from 4-methoxyphenylacetone, which is then reacted with an amine under reductive amination conditions. google.com This process highlights the importance of the 4-methoxyphenylpropylamine backbone in constructing the final drug molecule.

Several patented methods describe the synthesis of Formoterol and its enantiomers, where derivatives of this compound are central to the synthetic strategy. google.comgoogle.com For instance, one process involves the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine, which is structurally related to this compound. google.com The efficiency and stereoselectivity of these synthetic routes are critical for producing the desired enantiomer of Formoterol, as different stereoisomers can have vastly different pharmacological activities and side-effect profiles. google.com

Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl Propan 1 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-(4-Methoxyphenyl)propan-1-amine and its analogs, research is moving beyond traditional methods towards innovative strategies that offer higher yields, shorter reaction times, and improved sustainability profiles.

One promising approach is the use of domino reactions, which allow for the formation of complex molecules in a single step from simple starting materials. For instance, a novel methodology for synthesizing bis-tetronic acids, which involves a domino Knoevenagel–Michael reaction, has been developed using a Natural Deep Eutectic Solvent (NADES) composed of L-proline and glycerol. mdpi.com This method, particularly when combined with microwave irradiation, significantly reduces reaction times from 24 hours to just 15 minutes and increases yields from 59% to 83%. mdpi.com

Furthermore, advancements in catalysis are enabling more efficient synthesis of chiral amines. An improved process for preparing optically pure (S)-(-)-1-(4-methoxyphenyl) ethylamine (B1201723) highlights the focus on asymmetric synthesis to produce specific stereoisomers, which is crucial for pharmacological applications. google.com These novel methodologies, summarized in the table below, represent the forefront of synthetic chemistry and are directly applicable to creating derivatives of this compound with greater efficiency and control.

Methodology Key Features Starting Materials Example Advantages Reference
Domino Knoevenagel–Michael ReactionUses Natural Deep Eutectic Solvent (NADES); Microwave irradiationTetronic acid, 4-methoxybenzaldehydeReduced reaction time (24h to 15 min), Increased yield (59% to 83%), Environmentally benign mdpi.com
Solvent-Free Aza-Michael AdditionIonic organic solid catalyst; Mechanochemical synthesis4-methoxybenzaldehyde, 3,4-dimethoxyacetophenoneSustainable, Good green metrics, Avoids bulk solvents mdpi.com
Asymmetric Catalytic ReductionChiral catalysts (e.g., Pd/C)4-methoxyacetophenone, (R)-(+)-α-methylbenzylamineHigh optical purity of chiral amine products google.com
[4+1] CycloadditionIn situ generation of ortho-quinone methides (o-QMs); Sc(OTf)₃ catalysto-hydroxybenzhydryl alcohols, IsocyanidesMild conditions, High yield (up to 93%), Access to novel heterocyclic scaffolds nih.gov

Identification of Undiscovered Biological Targets and Mechanisms

While the core structure of this compound is simple, its derivatives have the potential to interact with a wide range of biological targets. A key future direction is the systematic exploration of these potential activities to uncover novel therapeutic applications.

Research into structurally related compounds provides clues for promising areas of investigation. For example, derivatives such as 1-Aryl-3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamides have been synthesized and shown to possess antibacterial activity. researchgate.net This suggests that by modifying the amine or other parts of the this compound scaffold, new classes of antibacterial agents could be developed. researchgate.net

Beyond antibacterial effects, the methoxyphenyl moiety is a common feature in molecules with neuroprotective properties. High-throughput screening has identified compounds like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) as inhibitors of parthanatos, a specific pathway of neuronal cell death. nih.gov These molecules protect neurons by reducing the accumulation of poly (ADP-ribose) polymer, a key step in this death cascade. nih.gov This discovery opens the exciting possibility that derivatives of this compound could be designed to target similar neurodegenerative pathways.

The search for new biological targets is not limited to a single therapeutic area. The methoxyphenyl group is present in a wide array of bioactive natural products and synthetic compounds, including those with anti-inflammatory, antioxidant, and enzyme-inhibiting properties. chemrxiv.orgchemfaces.com For example, in silico studies have explored the potential of deketene curcumin, a compound featuring a 4-hydroxy-3-methoxyphenyl group, as an inhibitor of the SARS-CoV-2 main protease, suggesting potential antiviral applications. chemrxiv.org This broad bioactivity landscape indicates that derivatives of this compound are rich candidates for screening against a diverse panel of biological targets to identify new and unexpected therapeutic uses.

Advancements in Computational Prediction and Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties and predicting their biological activity before they are ever synthesized. This in silico approach significantly accelerates the research and development process.

For the this compound scaffold, computational methods can be used to design novel derivatives with enhanced affinity and selectivity for specific biological targets. Molecular docking simulations, for instance, can predict how different derivatives will bind to the active site of a protein. This technique was used to study how deketene curcumin, a related structure, could interact with the main protease of the COVID-19 virus, identifying key hydrogen bonding and steric interactions that contribute to its binding affinity. chemrxiv.org Such studies provide a roadmap for modifying the original scaffold to optimize these interactions and improve potency.

Computational tools are also essential for building and filtering virtual compound libraries. Before embarking on large-scale synthesis, researchers can generate vast libraries of virtual derivatives and use computational filters to eliminate molecules with undesirable properties (e.g., poor solubility, potential toxicity) while prioritizing those with drug-like characteristics. stanford.eduupenn.edu This process, which often employs criteria like Lipinski's "Rule of Five" and other predictive models, ensures that synthetic efforts are focused on the most promising candidates. stanford.edu By applying these computational design principles, researchers can intelligently explore the chemical space around this compound to create next-generation molecules with tailored biological functions.

Potential for Combinatorial Chemistry and High-Throughput Screening

To fully explore the therapeutic potential of the this compound scaffold, a large number of derivatives must be synthesized and tested. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for achieving this. openaccessjournals.comistl.org

Combinatorial chemistry allows for the rapid synthesis of large, organized collections of related compounds, known as libraries. researchgate.net Starting with the core this compound structure, chemists can systematically introduce a wide variety of different chemical groups at multiple positions on the molecule. This creates a diverse library containing thousands of unique, but structurally related, compounds. researchgate.net This approach is far more efficient than traditional one-at-a-time synthesis. istl.org

Once these compound libraries are created, they can be evaluated using HTS. nih.gov HTS employs automated robotics to rapidly test every compound in the library for activity against a specific biological target (e.g., an enzyme, a receptor, or a cell-based assay). stanford.edu This process can quickly identify "hits"—compounds that show the desired biological effect. For example, HTS was instrumental in identifying the neuroprotective effects of methoxyflavones from a library of over 5,000 small molecules. nih.gov

Numerous commercial and academic entities now provide access to extensive compound libraries and HTS facilities, making this technology widely accessible. upenn.eduenamine.net By creating a focused library based on the this compound scaffold and screening it against a range of biological targets, researchers can rapidly uncover new structure-activity relationships (SARs) and identify promising lead compounds for further development. researchgate.net

Compound/Library Type Description Potential Application for Scaffold Reference
Diversity LibrariesCollections of structurally diverse, lead-like small molecules.Initial screening to identify novel biological targets and hit compounds. upenn.eduenamine.net
Targeted LibrariesLibraries designed to interact with specific protein families (e.g., kinases, proteases).Screening for activity against known disease-related targets. stanford.eduupenn.edu
Fragment LibrariesCollections of small, low-molecular-weight compounds (fragments).Identifying small binding fragments that can be grown or linked to create potent leads. stanford.edu
AI-enabled LibrariesLibraries developed using artificial intelligence to predict binding to target families.More efficient hit discovery with fewer compounds. enamine.net

Q & A

Q. Basic Characterization

  • Spectroscopic methods :
    • 1H/13C NMR : Key signals include methoxy protons at δ 3.7–3.8 ppm and aromatic protons (4-methoxyphenyl group) at δ 6.8–7.3 ppm .
    • HRMS : Molecular ion peak at m/z 165.23 (C10H15NO) confirms molecular weight .
  • Chromatography : HPLC retention time comparison with standards (e.g., C18 column, acetonitrile/water mobile phase) .

Q. Advanced Differentiation

  • X-ray crystallography : Resolves stereochemical ambiguity, particularly for enantiomers .
  • Dynamic NMR : Detects rotational barriers in the propan-1-amine chain, distinguishing it from analogs like 3-(4-cycloheptylpiperazin-1-yl)propan-1-amine .

What are the reported biological activities of this compound, and how do structural modifications alter its receptor interactions?

Q. Basic Screening

  • In vitro assays :
    • Serotonin/dopamine receptor binding : Radioligand displacement assays (IC50 values) using HEK293 cells expressing human 5-HT2A or D2 receptors .
    • Antimicrobial activity : MIC testing against S. aureus and E. coli (reported MIC: 32–64 µg/mL) .

Q. Advanced Structure-Activity Relationships (SAR)

  • Methoxy position : Moving the methoxy group to the 3-position (3-methoxyphenyl analog) reduces CNS activity by 60% due to steric hindrance .
  • Chain elongation : Replacing propan-1-amine with butan-1-amine decreases dopamine receptor affinity (Ki from 12 nM to 210 nM) .

How can researchers resolve contradictions in reported receptor binding data for this compound?

Q. Methodological Recommendations

  • Standardize assay conditions : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer pH (7.4 vs. 7.0) to minimize variability .
  • Control for enantiomers : Test (R)- and (S)-enantiomers separately, as stereochemistry impacts 5-HT2A binding (e.g., (S)-enantiomer shows 10x higher affinity) .
  • Orthogonal validation : Confirm binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

What are the key applications of this compound in medicinal chemistry and neuroscience?

Q. Basic Applications

  • Building block : Used to synthesize CCR5 antagonists for HIV entry inhibition studies .
  • Neurotransmitter analog : Models synaptic dopamine release in ex vivo brain slice experiments .

Q. Advanced Research

  • Targeted prodrugs : Conjugation with polyethylene glycol (PEG) enhances blood-brain barrier penetration (e.g., 3-fold increase in brain uptake in murine models) .
  • PET tracer development : Radiolabeling with 11C for in vivo imaging of serotonin transporter density .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Methodological Solutions

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery (>85%) from plasma .
  • LC-MS/MS optimization : Use deuterated internal standards (e.g., this compound-d4) to correct matrix effects. MRM transitions: m/z 165.23 → 121.1 (quantifier) and 165.23 → 91.0 (qualifier) .

How does the compound’s physicochemical stability impact experimental design?

Q. Critical Considerations

  • Light sensitivity : Degrades by 20% under UV light (λ = 254 nm) in 24 hours; store in amber vials .
  • pH-dependent solubility : Solubility in PBS (pH 7.4) is 12 mg/mL vs. 3 mg/mL in acidic conditions (pH 2.0), affecting in vivo dosing .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Advanced Modeling

  • SwissADME : Predicts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP2D6 metabolism .
  • Molecular docking (AutoDock Vina) : Simulates binding to 5-HT2A receptors (ΔG = -9.2 kcal/mol) to prioritize analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.